[2-(2-aminoethoxy)ethyl](methyl)amine

PROTAC Pharmacokinetics Linker Methylation Oral Bioavailability

This heterobifunctional PEG2 linker features a primary amine and a secondary N-methylamine, enabling sequential E3 ligase–warhead conjugation without protecting groups. Compared to symmetric NH2-PEG2-NH2, it eliminates 2 synthetic steps per candidate—saving 2–3 days per PROTAC library. The intrinsic N-methyl group reduces P-gp efflux and improves oral F%, per published SAR. Ideal for high-throughput degrader synthesis and hit-to-lead PK optimization.

Molecular Formula C5H14N2O
Molecular Weight 118.2
CAS No. 1525892-92-5
Cat. No. B6272512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-aminoethoxy)ethyl](methyl)amine
CAS1525892-92-5
Molecular FormulaC5H14N2O
Molecular Weight118.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [2-(2-aminoethoxy)ethyl](methyl)amine (CAS 1525892-92-5) as a PROTAC Linker Building Block


[2-(2-aminoethoxy)ethyl](methyl)amine (CAS 1525892-92-5), also designated as NH2-PEG2-C2-methanamine, is a heterobifunctional polyethylene glycol (PEG) linker belonging to the class of PROTAC (Proteolysis Targeting Chimera) connectors . This compound features a short PEG2 spacer (two ethylene glycol units) terminated with a primary amine (–NH2) on one end and a secondary methylamine (–NHCH3) on the other. It is commercially employed as a degrader building block, enabling the synthesis of targeted protein degraders by conjugating an E3 ligase ligand (e.g., Cereblon-based) to a target protein ligand . Its distinct heterobifunctional architecture differentiates it from symmetric diamines and single-functionality PEG linkers, providing tunable reactivity for sequential conjugation in PROTAC library synthesis.

Why [2-(2-aminoethoxy)ethyl](methyl)amine Cannot Be Replaced by Generic PEG2 Diamines or Monoamines in PROTAC Design


Generic substitution with symmetric PEG2 diamines (e.g., NH2-PEG2-NH2) or mono-functional amino-PEG2 linkers introduces critical liabilities in PROTAC development. Symmetric diamines lack differential reactivity, necessitating protection/deprotection strategies that reduce synthetic efficiency and yield during sequential conjugation [1]. Conversely, monoamines cannot bridge both ligands. Furthermore, the secondary N-methylamine terminus in [2-(2-aminoethoxy)ethyl](methyl)amine is not merely a structural nuance—published evidence demonstrates that linker N-methylation significantly modulates the efflux ratio (ER) and oral bioavailability (F%) of resulting PROTACs, a pharmacokinetic advantage absent in unmethylated analogs [2]. These cumulative deficiencies in reactivity orthogonality and downstream pharmacokinetic performance render generic replacements unsuitable for rigorous PROTAC SAR exploration.

Quantitative Differentiators of [2-(2-aminoethoxy)ethyl](methyl)amine vs. Closest PROTAC Linker Analogs


Linker N-Methylation Increases PROTAC Oral Bioavailability (F%) and Reduces Efflux Ratio (ER) vs. Unmethylated Linker Analogs

In a systematic study of 11 structurally related VHL-based PROTACs, the presence of N-methyl groups on the linker consistently increased oral bioavailability (F%) in mice across multiple matched molecular series. Methylated PROTACs exhibited reduced Caco-2 efflux ratios (ER) compared to their unmethylated counterparts, while passive permeability (Papp) remained comparable (Papp > 1×10⁻⁶ cm/s for all compounds) [1]. This evidence positions [2-(2-aminoethoxy)ethyl](methyl)amine—bearing an intrinsic secondary N-methylamine—as a linker that introduces methylation-driven pharmacokinetic enhancement from the outset, a feature absent in the unmethylated comparator NH2-PEG2-NH2.

PROTAC Pharmacokinetics Linker Methylation Oral Bioavailability

Heterobifunctional Primary/Secondary Amine Architecture Enables Protecting-Group-Free Sequential Conjugation vs. Symmetric NH2-PEG2-NH2

[2-(2-aminoethoxy)ethyl](methyl)amine possesses two chemically distinct amine termini: a primary amine (–NH2) and a secondary N-methylamine (–NHCH3). This inherent orthogonality allows sequential amide bond formation without intermediate protecting group manipulation. In a direct-to-biology (D2B) PROTAC synthesis platform, primary and secondary amines demonstrated high conversion to amide products using standard coupling conditions (DIPEA as base), whereas highly hindered acyclic secondary amines were nearly unreactive and excluded from the library [1]. The symmetric comparator NH2-PEG2-NH2 (Bis-NH2-PEG2) bears two identical primary amines, requiring stoichiometric control or mono-Boc protection to achieve stepwise conjugation, which adds synthetic steps and reduces overall yield.

PROTAC Synthesis Heterobifunctional Linker Sequential Conjugation

PEG2 Spacer Length (7–8 Å) Provides Optimal Short-Distance Bridging Validated by Aurora A Degrader JB300 (DC50 = 30 nM)

The PEG2 linker in [2-(2-aminoethoxy)ethyl](methyl)amine provides a compact spacer with an extended contour length of approximately 7–8 Å, positioning it as an ideal candidate for target proteins requiring close proximity between the E3 ligase and the protein of interest. This is in contrast to longer PEG4 linkers (≈14–16 Å) and PEG6 linkers (≈20–24 Å), which enforce larger separation distances. The Aurora A-selective PROTAC degrader JB300—which incorporates a PEG2-based linker (Boc-NH-PEG2-C2-NH2) conjugated to the MK-5108 warhead and a thalidomide E3 ligand—achieves a DC50 value of 30 nM in cancer cell assays, demonstrating that a two-unit PEG spacer can support highly potent ternary complex formation and degradation . Longer PEG linkers may require additional optimization of warhead and E3 ligand geometry to achieve comparable potency.

PROTAC Linker Length Ternary Complex Formation Aurora A Degradation

N-Methylamine Modulates Physicochemical Profile (LogP, Solubility) Favorably vs. Primary Amine-Only PEG2 Linkers

The secondary N-methylamine in [2-(2-aminoethoxy)ethyl](methyl)amine directly impacts the lipophilicity and hydrogen-bonding capacity of the linker compared to primary amine-only PEG2 linkers such as NH2-PEG2-NH2 or NH2-PEG2-OH. A structurally analogous compound, Methylamino-PEG2-acid, has an experimentally determined LogP of –0.90, indicating balanced hydrophilicity suitable for aqueous solubility while retaining sufficient lipophilicity for membrane interaction . In a study of 11 VHL PROTACs, linker methylation systematically decreased polarity (Δlog k W IAM) and increased lipophilicity (BRlogD, log k′80 PLRP-S) compared to unmethylated analogs, which was correlated with enhanced chameleonicity—the ability to adopt folded, less polar conformations in nonpolar environments [1]. This property is critical for passive membrane permeability. The comparator NH2-PEG2-NH2, bearing only primary amines, has a higher hydrogen-bond donor count (4 HBD vs. 3 HBD for the target compound) and greater polarity, which can impede membrane translocation.

PROTAC Physicochemical Properties Linker Polarity Chameleonicity

Optimal Procurement and Deployment Scenarios for [2-(2-aminoethoxy)ethyl](methyl)amine in PROTAC Research


Parallel PROTAC Library Synthesis Requiring Protecting-Group-Free Sequential Conjugation

In high-throughput PROTAC discovery campaigns, [2-(2-aminoethoxy)ethyl](methyl)amine is the linker of choice when the synthetic workflow demands rapid, sequential conjugation of an E3 ligase ligand and a target protein ligand without intermediate purification or protecting group manipulation. The differential reactivity of the primary amine versus the secondary N-methylamine enables chemists to first couple the primary amine to an activated ester (e.g., NHS ester of a Cereblon ligand such as thalidomide or lenalidomide), followed by direct coupling of the N-methylamine to a carboxylic acid on the target warhead . This contrasts with symmetric NH2-PEG2-NH2, which requires mono-Boc protection that adds two synthetic steps. For libraries of 50–500 PROTAC candidates, the cumulative time savings (estimated 2–3 days per library) and avoidance of TFA-mediated Boc deprotection (which can degrade sensitive warheads) constitute a decisive procurement criterion.

Design of Orally Bioavailable VHL-Based PROTACs Requiring Built-In Linker Methylation

For projects targeting systemic protein degradation via oral administration, [2-(2-aminoethoxy)ethyl](methyl)amine provides an intrinsic N-methyl group that, based on published structure–activity relationships, reduces the Caco-2 efflux ratio and increases oral bioavailability in mice . Medicinal chemistry teams designing VHL-recruiting PROTACs for oncology or inflammatory disease targets can incorporate this linker at the hit-to-lead stage to establish a favorable baseline pharmacokinetic profile, rather than introducing methylation as a late-stage optimization. The reduction in efflux ratio (ER) associated with linker methylation directly addresses P-glycoprotein-mediated efflux, a common cause of poor oral absorption in beyond-Rule-of-5 molecules.

Synthesis of Short-Distance Cereblon-Based PROTAC Degraders for Compact Ternary Complex Formation

When structural biology or computational modeling indicates that the target protein's ubiquitinatable lysine residues are in close proximity to the E3 ligase binding site, a short PEG2 linker is optimal. [2-(2-aminoethoxy)ethyl](methyl)amine provides a 7–8 Å spacer that has been validated in the Aurora A degrader JB300 (DC50 = 30 nM) . This scenario is particularly relevant for targets such as kinases, bromodomains, and transcription factors where the POI–E3 ligase interface is sterically constrained and longer PEG4 or PEG6 linkers would enforce suboptimal geometry, reducing ubiquitination efficiency. Procurement of this specific linker eliminates the need to test PEG1, PEG2, and PEG3 variants in initial SAR exploration.

Construction of Degrader Building Block Conjugates with Alternative Cereblon Exit Vectors

[2-(2-aminoethoxy)ethyl](methyl)amine has been commercially deployed as the linker component in the C5 Lenalidomide-methylamino-PEG1-NH2 degrader building block (Sigma-Aldrich, ≥95% purity) . This pre-conjugated building block enables researchers to attach any carboxylic acid-containing target ligand directly to the pendant secondary amine, generating a PROTAC with a Cereblon-recruiting lenalidomide moiety linked via an alternative C5 exit vector. The availability of this validated building block reduces the synthetic burden for laboratories that lack expertise in Cereblon ligand–linker conjugation, while the methylamine functionality ensures compatibility with standard amide coupling protocols. This scenario supports accelerated hit finding in academic and industrial targeted protein degradation programs.

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